2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine
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Overview
Description
2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired thienopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyridine derivative with different biological activities.
Thieno[3,4-b]pyridine: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
2,3,6-Trimethyl-4-phenylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15NS |
---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
2,3,6-trimethyl-4-phenylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C16H15NS/c1-10-9-14(13-7-5-4-6-8-13)15-11(2)12(3)18-16(15)17-10/h4-9H,1-3H3 |
InChI Key |
NBLDTXJXLJDBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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